molecular formula C8H5BrN2O B13138541 4-Bromo-2-cyanobenzamide

4-Bromo-2-cyanobenzamide

Katalognummer: B13138541
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: MXJLRVGJZBYHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-cyanobenzamide is an organic compound with the molecular formula C8H5BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a cyano group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyanobenzamide typically involves the bromination of 2-cyanobenzamide. One common method is the reaction of 2-cyanobenzamide with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-cyanobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Products depend on the nucleophile used, e.g., 4-amino-2-cyanobenzamide.

    Reduction: 4-Bromo-2-aminobenzamide.

    Oxidation: Products vary based on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-cyanobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-cyanobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.

    4-Bromo-2-aminobenzamide: Similar structure but with an amino group instead of a cyano group.

    2-Cyano-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 4-Bromo-2-cyanobenzamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H5BrN2O

Molekulargewicht

225.04 g/mol

IUPAC-Name

4-bromo-2-cyanobenzamide

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H2,11,12)

InChI-Schlüssel

MXJLRVGJZBYHCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.